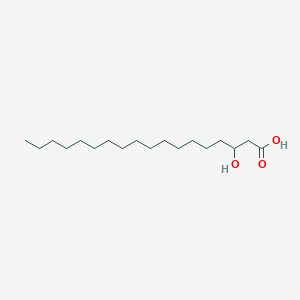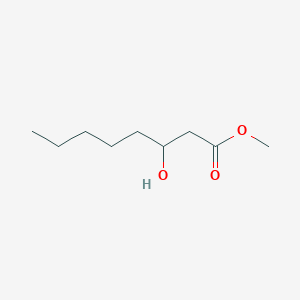![molecular formula C35H61N6O9P B164454 [(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 94885-04-8](/img/structure/B164454.png)
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Lipid Raft Analysis
C6 NBD Sphingomyelin is utilized to study lipid rafts, which are microdomains within cell membranes. These rafts are rich in cholesterol and sphingolipids, and they play a crucial role in cellular processes like signal transduction and protein sorting. By incorporating the fluorescent C6 NBD Sphingomyelin into cell membranes, researchers can visualize and analyze the dynamics and composition of lipid rafts .
Endocytosis and Exocytosis Studies
This compound is instrumental in investigating endocytosis and exocytosis, the processes by which cells internalize and secrete molecules. The fluorescent property of C6 NBD Sphingomyelin allows for the tracking of these processes in real-time, providing insights into the mechanisms of vesicular transport and membrane trafficking .
Sphingomyelin Metabolism
Researchers use C6 NBD Sphingomyelin to study the metabolism of sphingomyelins, including the enzymatic pathways involved in their synthesis and degradation. This research has implications for understanding diseases like Niemann-Pick disease, where sphingomyelin metabolism is disrupted .
Apoptosis Research
The role of sphingomyelin in apoptosis, or programmed cell death, is a significant area of study. C6 NBD Sphingomyelin helps in elucidating the part of sphingomyelin breakdown products, such as ceramide, in the apoptotic pathways .
Drug Delivery Systems
Due to its structural similarity to natural sphingomyelin, C6 NBD Sphingomyelin is explored as a component in liposomal drug delivery systems. Its fluorescent tag allows for the monitoring of drug delivery and release, enhancing the understanding of pharmacokinetics and pharmacodynamics .
Membrane Fluidity Measurements
The fluidity of cell membranes affects numerous cellular functions. C6 NBD Sphingomyelin is used to assess membrane fluidity by measuring the diffusion rate of the fluorescent molecule within the lipid bilayer, providing valuable data on membrane dynamics .
Viral Assembly and Release
C6 NBD Sphingomyelin has been used to study the assembly and release of viruses, such as HIV. By incorporating the fluorescent sphingomyelin into viral membranes, researchers can track viral budding and understand the lipid requirements for viral particle formation .
Cancer Research
In cancer research, C6 NBD Sphingomyelin is applied to study the alterations in sphingolipid metabolism that occur in cancer cells. These studies can lead to the identification of potential biomarkers for cancer diagnosis and the development of sphingolipid-targeted therapies .
Propriétés
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDYTGWMRUUSN-PERJAUJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N6O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
CAS RN |
94885-04-8 | |
| Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



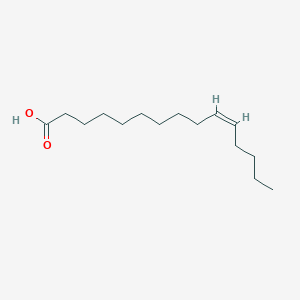
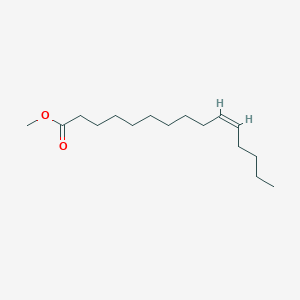
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)



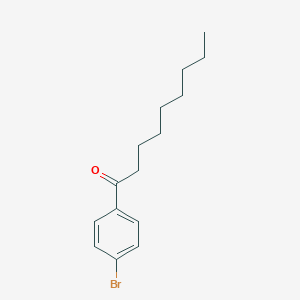

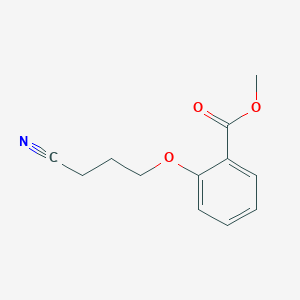

![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)
